2-(2-Bromo-5-iodophenyl)-1,3-dioxolane
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Overview
Description
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane is an organic compound characterized by the presence of bromine and iodine atoms attached to a phenyl ring, which is further connected to a 1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-iodophenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-5-iodophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the 1,3-dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenyl ring and dioxolane moiety can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-iodophenyl)-1,3-dioxolane involves its interaction with molecular targets and pathways within biological systems. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its targets. Additionally, the dioxolane ring can undergo ring-opening reactions, which can further modulate its activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-iodophenol: A precursor in the synthesis of 2-(2-Bromo-5-iodophenyl)-1,3-dioxolane.
2-Bromo-5-iodobenzyl alcohol: Another related compound with similar halogen substituents.
2-Bromo-5-iodobenzene: A simpler analog without the dioxolane moiety.
Uniqueness
This compound is unique due to the presence of both bromine and iodine atoms on the phenyl ring, combined with the 1,3-dioxolane moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications.
Properties
IUPAC Name |
2-(2-bromo-5-iodophenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBXRIMEBZCDBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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